molecular formula C17H17Cl2N3O3 B10886626 (2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide

(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinecarboxamide

Cat. No.: B10886626
M. Wt: 382.2 g/mol
InChI Key: RBZKUUHJBSALLQ-ZVBGSRNCSA-N
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Description

2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl, ethoxyphenyl, and hydrazinecarboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide typically involves multiple steps:

    Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,6-dichlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate to form 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxyphenol.

    Condensation Reaction: The intermediate product is then subjected to a condensation reaction with hydrazinecarboxamide under acidic conditions to form the final compound. This step often requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazinecarboxamide group into corresponding amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the dichlorobenzyl and hydrazinecarboxamide groups.

Mechanism of Action

The mechanism by which 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes or disrupt cell membrane integrity. In cancer research, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-hydroxyphenyl}methylidene)-1-hydrazinecarboxamide: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 2-((E)-1-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-1-hydrazinecarboxamide may confer unique solubility and reactivity properties compared to its analogs. This can influence its behavior in chemical reactions and its interactions in biological systems, potentially making it more effective in certain applications.

Properties

Molecular Formula

C17H17Cl2N3O3

Molecular Weight

382.2 g/mol

IUPAC Name

[(E)-[4-[(2,6-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea

InChI

InChI=1S/C17H17Cl2N3O3/c1-2-24-16-8-11(9-21-22-17(20)23)6-7-15(16)25-10-12-13(18)4-3-5-14(12)19/h3-9H,2,10H2,1H3,(H3,20,22,23)/b21-9+

InChI Key

RBZKUUHJBSALLQ-ZVBGSRNCSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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